molecular formula C12H10BrNOS B14900616 2-((4-Bromophenyl)thio)-1-(1h-pyrrol-2-yl)ethan-1-one

2-((4-Bromophenyl)thio)-1-(1h-pyrrol-2-yl)ethan-1-one

Cat. No.: B14900616
M. Wt: 296.18 g/mol
InChI Key: ZVLUNZYHKWBTND-UHFFFAOYSA-N
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Description

2-((4-Bromophenyl)thio)-1-(1h-pyrrol-2-yl)ethan-1-one is an organic compound that features a bromophenyl group attached to a thioether linkage, which is further connected to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Bromophenyl)thio)-1-(1h-pyrrol-2-yl)ethan-1-one typically involves the reaction of 4-bromothiophenol with a suitable pyrrole derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the thioether linkage. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-((4-Bromophenyl)thio)-1-(1h-pyrrol-2-yl)ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

    Oxidation: Sulfoxide, sulfone

    Reduction: Alcohol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-((4-Bromophenyl)thio)-1-(1h-pyrrol-2-yl)ethan-1-one has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((4-Bromophenyl)thio)-1-(1h-pyrrol-2-yl)ethan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-Chlorophenyl)thio)-1-(1h-pyrrol-2-yl)ethan-1-one
  • 2-((4-Methylphenyl)thio)-1-(1h-pyrrol-2-yl)ethan-1-one
  • 2-((4-Fluorophenyl)thio)-1-(1h-pyrrol-2-yl)ethan-1-one

Uniqueness

2-((4-Bromophenyl)thio)-1-(1h-pyrrol-2-yl)ethan-1-one is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can also serve as a handle for further functionalization, making this compound a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C12H10BrNOS

Molecular Weight

296.18 g/mol

IUPAC Name

2-(4-bromophenyl)sulfanyl-1-(1H-pyrrol-2-yl)ethanone

InChI

InChI=1S/C12H10BrNOS/c13-9-3-5-10(6-4-9)16-8-12(15)11-2-1-7-14-11/h1-7,14H,8H2

InChI Key

ZVLUNZYHKWBTND-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=C1)C(=O)CSC2=CC=C(C=C2)Br

Origin of Product

United States

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